

Calibrating a New Instrument to Replace a Discontinued Model: A Technical Guide

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Compound of Interest

Compound Name: *Discontinued*

Cat. No.: *B3100815*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating a new instrument that is replacing a **discontinued** model. The information is presented in a question-and-answer format to directly address specific issues that may arise during this transition.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to perform a bridging study when replacing a **discontinued** instrument?

A1: A bridging study is essential to ensure that the data generated by the new instrument is comparable and consistent with the historical data from the **discontinued** model.^[1] This is crucial for the longitudinal integrity of your research and for making valid comparisons between past and future results. Without a bridging study, any observed differences in data could be misinterpreted as biological effects rather than instrumental variation.

Q2: What are the key steps in designing a bridging study?

A2: A well-designed bridging study should include a clear protocol with the following key elements:

- **Sample Set:** A representative set of samples (typically 20-50) that span the analytical range of the instrument should be selected.^[1]

- Replicate Analysis: Each sample should be analyzed on both the old and the new instrument under the same conditions.[\[1\]](#)
- Acceptance Criteria: Pre-defined acceptance criteria for comparability, such as accuracy and precision thresholds, must be established before the study begins.[\[1\]](#)
- Statistical Analysis: Appropriate statistical methods, like Bland-Altman plots or Deming regression, should be used to assess the agreement between the two instruments.[\[1\]](#)

Q3: What should I do if the new instrument shows a systematic bias compared to the old one?

A3: If a systematic bias is identified, it's important to investigate the cause. Potential sources of bias include differences in instrument technology, reagent lots, or software algorithms. Depending on the nature and magnitude of the bias, you may need to apply a correction factor to the new data to align it with the historical data. This decision should be made based on a thorough statistical analysis and an understanding of the clinical or biological significance of the bias.

Q4: How can I ensure the long-term performance of the new instrument?

A4: To ensure the ongoing reliability of the new instrument, a robust quality control (QC) and preventive maintenance program should be implemented. This includes running daily QC samples, participating in proficiency testing programs, and adhering to the manufacturer's recommended maintenance schedule. Regular performance monitoring will help detect any instrument drift or changes in performance over time.

Troubleshooting Guide

Issue	Possible Causes	Troubleshooting Steps
Inconsistent readings on the new instrument	- Improper instrument calibration- Air bubbles in the fluidics system- Contaminated reagents or samples	- Recalibrate the instrument according to the manufacturer's protocol.- Purge the fluidics system to remove any air bubbles.- Use fresh, high-quality reagents and ensure proper sample preparation.
Poor correlation between the old and new instruments	- Differences in instrument technology or detection methods- Sample matrix effects- Incorrect data analysis	- Consult the instrument manuals to understand the technical differences.- Investigate potential interferences from the sample matrix.- Re-evaluate the statistical methods used for data comparison.
"No signal" or "low signal" error messages	- Lamp or laser failure- Detector malfunction- Blockage in the sample path	- Check the status of the light source and replace if necessary.- Run instrument diagnostics to check detector function.- Inspect and clean the sample introduction system.
Software glitches or communication errors	- Incompatible software versions- Loose or faulty data cables- Network connectivity issues	- Ensure the instrument control software is up to date.- Check all cable connections between the instrument and the computer.- Verify network settings and consult with your IT department if necessary.

Experimental Protocols

Protocol: Inter-Instrument Bridging Study

Objective: To assess the comparability of a new analytical instrument with a **discontinued** model by analyzing a set of well-characterized samples.

Methodology:

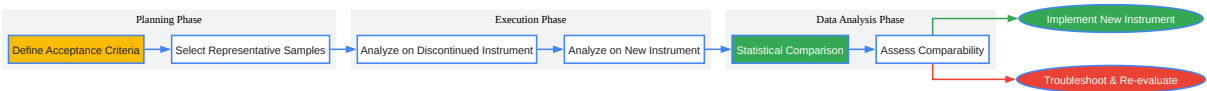
- Sample Selection: Select a minimum of 40 patient or quality control samples that cover the analytical measurement range of the assay.
- Sample Preparation: Prepare samples according to the standard operating procedure (SOP) for the assay.
- Analysis on **Discontinued** Instrument: Analyze each sample in duplicate on the **discontinued** instrument. Record the results.
- Analysis on New Instrument: Within 2 hours of the first analysis, analyze the same samples in duplicate on the new instrument. Record the results.
- Data Analysis:
 - Calculate the mean of the duplicate readings for each sample on both instruments.
 - Plot the data using a scatter plot with the results from the **discontinued** instrument on the x-axis and the new instrument on the y-axis.
 - Perform a Deming regression analysis to determine the slope, intercept, and correlation coefficient (r).
 - Create a Bland-Altman plot to visualize the agreement between the two instruments. The plot should show the difference between the paired measurements against their mean.
 - Calculate the bias and the 95% limits of agreement.
- Acceptance Criteria: The results are considered comparable if the correlation coefficient (r) is ≥ 0.98 , the slope of the regression line is between 0.95 and 1.05, and the bias is within predefined clinically acceptable limits.

Data Presentation

Table 1: Quantitative Comparison of a New vs. Discontinued Hematology Analyzer

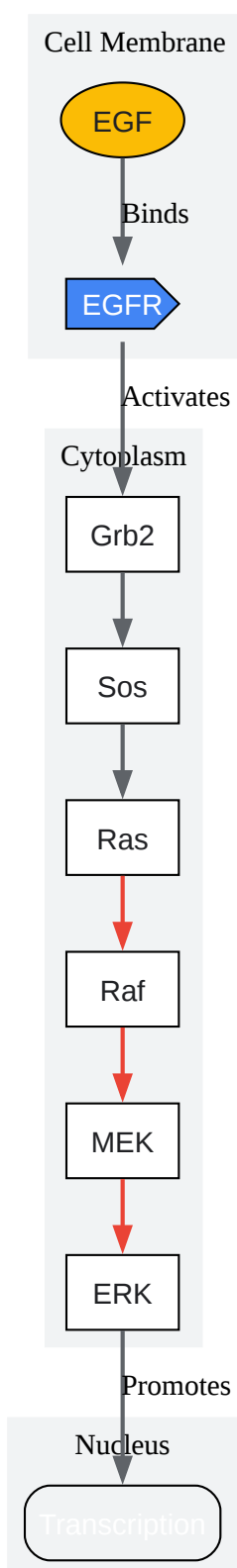
Analyte	Discontinued Instrument (Mean ± SD)	New Instrument (Mean ± SD)	Bias	% Difference	Correlation Coefficient (r)
White Blood Cell Count (x10 ⁹ /L)	7.5 ± 1.2	7.6 ± 1.3	+0.1	+1.3%	0.992
Red Blood Cell Count (x10 ¹² /L)	4.8 ± 0.5	4.7 ± 0.6	-0.1	-2.1%	0.989
Hemoglobin (g/dL)	14.2 ± 1.0	14.1 ± 1.1	-0.1	-0.7%	0.995
Platelet Count (x10 ⁹ /L)	250 ± 50	255 ± 52	+5	+2.0%	0.985

Visualizations



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Caption: Workflow for calibrating a new instrument replacing a **discontinued** model.



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Caption: Simplified diagram of the EGFR signaling pathway.

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References

- 1. Bridging Studies for Changing Analytical Methods During Trials – Clinical Research Made Simple [clinicalstudies.in]
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